1,3,5-Triazine-2,4-diamine, 6-(1-methylpropyl)-
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Overview
Description
1,3,5-Triazine-2,4-diamine, 6-(1-methylpropyl)- is a derivative of the triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and industry. This compound is characterized by its triazine ring structure, which consists of three nitrogen atoms at positions 1, 3, and 5, and two amino groups at positions 2 and 4. The presence of a 1-methylpropyl group at position 6 further distinguishes it from other triazine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2,4-diamine, 6-(1-methylpropyl)- can be synthesized through various methods. One common approach involves the trimerization of nitriles such as cyanogen chloride or cyanamide . Another method includes the reaction of imidates, guanidines, and amides or aldehydes in the presence of a base like cesium carbonate . These reactions typically occur under mild conditions and yield the desired triazine derivative efficiently.
Industrial Production Methods
Industrial production of 1,3,5-Triazine-2,4-diamine, 6-(1-methylpropyl)- often involves large-scale synthesis using readily available starting materials and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4-diamine, 6-(1-methylpropyl)- undergoes various chemical reactions, including:
Substitution Reactions: The amino groups at positions 2 and 4 can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazine derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, acids, and bases. For example, halogenation reactions can be carried out using chlorine or bromine under controlled conditions to yield halogenated triazine derivatives .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions typically yield a variety of substituted triazine derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
1,3,5-Triazine-2,4-diamine, 6-(1-methylpropyl)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-(1-methylpropyl)- involves its interaction with specific molecular targets and pathways. For example, in its role as a herbicide, it inhibits photosynthesis by binding to the D1 protein in the photosystem II complex, thereby disrupting the electron transport chain and leading to the death of the plant . In medicinal applications, its mechanism of action may involve the inhibition of specific enzymes or signaling pathways that are critical for the survival and proliferation of cancer cells .
Comparison with Similar Compounds
1,3,5-Triazine-2,4-diamine, 6-(1-methylpropyl)- can be compared with other similar compounds, such as:
Atrazine: A widely used herbicide with a similar triazine structure but different substituents.
Propazine: Another herbicide with a similar triazine core but different substituents.
Melamine: A triazine derivative used in the production of plastics and resins.
The uniqueness of 1,3,5-Triazine-2,4-diamine, 6-(1-methylpropyl)- lies in its specific substituents, which confer distinct chemical and biological properties compared to other triazine derivatives.
Properties
CAS No. |
30354-74-6 |
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Molecular Formula |
C7H13N5 |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
6-butan-2-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C7H13N5/c1-3-4(2)5-10-6(8)12-7(9)11-5/h4H,3H2,1-2H3,(H4,8,9,10,11,12) |
InChI Key |
OSJMZDRFYMQBMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NC(=NC(=N1)N)N |
Origin of Product |
United States |
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